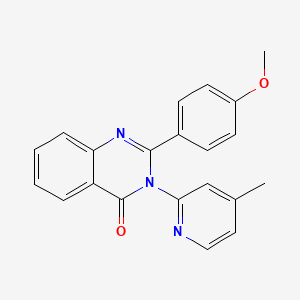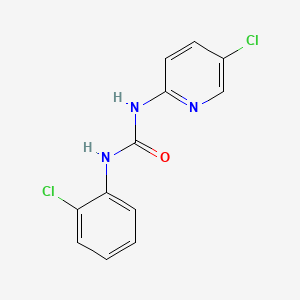
2-(4-methoxyphenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves cyclization reactions of appropriate precursors. For instance, the synthesis and hypolipidemic activities of novel quinazolinones have been studied, indicating that substitutions at specific positions on the quinazolinone ring system can influence the compound's biological activity (Kurogi et al., 1996)(Kurogi et al., 1996). Furthermore, the synthesis and analgesic activity of quinazolinone derivatives have been explored, highlighting the versatility of this scaffold in generating compounds with significant biological activities (Osarumwense Peter Osarodion, 2023)(Osarumwense Peter Osarodion, 2023).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including 2-(4-methoxyphenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone, is critical for their biological activity. Studies have utilized spectral characterization techniques and computational data to confirm the structures and study their properties. Density functional theory (DFT) calculations, for example, have been employed to understand the vibrational properties and charge distribution potential of these compounds (Sarkar et al., 2021)(Sarkar et al., 2021).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions that modify their structure and, consequently, their biological activity. The synthesis processes often involve reactions such as cyclodehydration, dechloroamination, and reactions with alkyl and aryl ketones. These synthetic strategies allow for the introduction of different substituents on the quinazolinone core, influencing the compounds' chemical properties and biological activities (Alagarsamy & Murugesan, 2007)(Alagarsamy & Murugesan, 2007).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystal structure, are crucial for their pharmacokinetic profile. X-ray crystallography has been used to determine the crystal structures of these compounds, providing insights into their molecular geometry and intermolecular interactions (Liu et al., 2010)(Liu et al., 2010).
Chemical Properties Analysis
The chemical properties of quinazolinone derivatives, including reactivity and stability, are influenced by their molecular structure. Studies have shown that specific substitutions on the quinazolinone ring can significantly affect these properties, impacting their biological activities and potential therapeutic applications (Cheng et al., 2013)(Cheng et al., 2013).
科学的研究の応用
Analgesic Activity
Quinazolinone derivatives have been reported to possess significant analgesic activities. The synthesis of related compounds like 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one has shown higher analgesic activities compared to standard analgesic drugs, highlighting the potential of quinazolinones in pain management (Osarumwense Peter Osarodion, 2023).
Hypolipidemic Activities
Quinazolinone compounds have been explored for their hypolipidemic effects. For instance, derivatives with specific substituents have shown to lower triglyceride and total cholesterol levels, indicating their potential use in treating lipid disorders (Y. Kurogi et al., 1996).
Antioxidant Properties
The antioxidant activity of quinazolinone derivatives has been evaluated, revealing that certain substituents at the 2-position of the quinazolinone scaffold can significantly enhance antioxidant activity. This suggests their use in combating oxidative stress-related diseases (Janez Mravljak et al., 2021).
Antimicrobial Activity
Quinazolinones have been synthesized and tested for their antimicrobial properties against various bacterial and fungal strains. The findings suggest that certain quinazolinone derivatives can be potent antibacterial and antifungal agents (V. Gupta et al., 2008).
Corrosion Inhibition
In the field of materials science, quinazolinone derivatives have been investigated as corrosion inhibitors for mild steel in acidic media. These studies indicate that quinazolinones can form a protective layer on metal surfaces, thus preventing corrosion (N. Errahmany et al., 2020).
Cytotoxicity and Anticancer Activity
Research has also focused on the cytotoxicity of quinazolinone derivatives towards various cancer cell lines. Some compounds have exhibited significant cytotoxic effects, suggesting their potential as anticancer agents (M. Hour et al., 2007).
特性
IUPAC Name |
2-(4-methoxyphenyl)-3-(4-methylpyridin-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-14-11-12-22-19(13-14)24-20(15-7-9-16(26-2)10-8-15)23-18-6-4-3-5-17(18)21(24)25/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPPYLJOIJIIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(aminocarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5553279.png)
![1-({4-methyl-5-[1-(1H-1,2,3-triazol-1-ylacetyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5553288.png)
![ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate](/img/structure/B5553295.png)
![4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5553301.png)
![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(2E)-3-phenylprop-2-en-1-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5553307.png)

![(4aR*,7aS*)-N,N-dimethyl-4-(3-phenylpropanoyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5553315.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5553325.png)
![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B5553328.png)


![4-({4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperidinyl}methyl)benzoic acid](/img/structure/B5553343.png)